Calcium di((Z)-9-octadecenyl) diphosphonate

Description

Structural Classification of Bisphosphonates and Diphosphonates

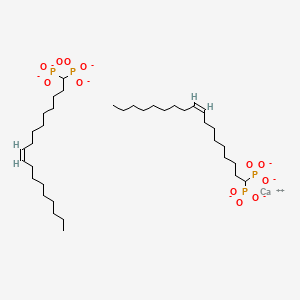

Bisphosphonates, also termed diphosphonates, are organophosphorus compounds defined by a central carbon atom bonded to two phosphonate (PO(OH)₂) groups. This core structure allows for extensive functionalization at the R¹ and R² side chains (Figure 1), which dictate pharmacological and physicochemical properties. Calcium diphosphonates, such as calcium di((Z)-9-octadecenyl) diphosphonate, belong to a subclass where the phosphonate groups coordinate with calcium ions, forming stable complexes.

Bisphosphonates are broadly categorized into:

- Non-nitrogenous bisphosphonates : Feature simple alkyl or halogen substituents (e.g., clodronate).

- Nitrogenous bisphosphonates : Contain nitrogen-containing side chains (e.g., alendronate), which inhibit the mevalonate pathway.

Calcium diphosphonates with long-chain alkenyl groups, like the (Z)-9-octadecenyl moiety, represent a distinct structural category. The oleyl chain introduces significant lipophilicity, altering solubility and interfacial behavior compared to conventional bisphosphonates (Table 1).

Table 1: Structural Comparison of Select Bisphosphonates/Diphosphonates

The oleyl-functionalized derivative’s structure enhances affinity for lipid membranes and may enable novel applications in targeted drug delivery or biomaterial engineering.

Historical Development of Organophosphorus Calcium Complexes

The exploration of bisphosphonates began in the 19th century, initially for industrial water softening. By the 1960s, their potential in bone metabolism disorders was recognized, leading to the development of first-generation drugs like etidronate. Early studies focused on simple alkyl/aryl phosphonates, but advancements in synthetic chemistry enabled the incorporation of complex organic ligands, such as oleyl chains.

The synthesis of calcium diphosphonates gained traction in the 21st century, driven by interest in their stability and metal-chelating properties. For example, hydrothermal methods involving calcium chloride and phosphonic acid ligands were optimized to produce crystalline calcium diphosphonates. These protocols often involve:

- Dissolving calcium salts (e.g., CaCl₂) and phosphonic acid ligands in aqueous media.

- Sealing the mixture in a Carius tube under reduced pressure.

- Heating at elevated temperatures (150°C) to facilitate coordination.

The introduction of unsaturated alkenyl groups, such as (Z)-9-octadecenyl, required modified synthetic approaches, including the use of acetonitrile washes to purify hydrophobic products. This evolution reflects a broader trend toward tailoring phosphonate complexes for specialized applications beyond traditional osteoporosis treatment.

Significance of (Z)-9-Octadecenyl Functionalization in Phosphonate Chemistry

The (Z)-9-octadecenyl (oleyl) group, a C₁₈ monounsaturated hydrocarbon chain with a cis double bond at position 9, imparts unique physicochemical traits to calcium diphosphonates. Its significance lies in three domains:

Lipophilicity and Solubility : The oleyl chain dramatically increases hydrophobicity, enabling interactions with lipid bilayers and organic solvents. This property is critical for applications requiring membrane integration or sustained release from polymeric matrices.

Stereochemical Influence : The cis (Z) configuration introduces a 30° bend in the hydrocarbon chain, disrupting molecular packing and enhancing fluidity compared to trans isomers. This structural feature may facilitate the formation of micelles or liposomes in aqueous environments.

Coordination Behavior : The phosphonate groups preferentially bind calcium ions, forming stable chelates. Oleyl chains may further stabilize these complexes through van der Waals interactions, as evidenced by decomposition temperatures exceeding 260°C in related compounds.

Table 2: Impact of (Z)-9-Octadecenyl Functionalization

| Property | Effect of Oleyl Group |

|---|---|

| Solubility | ↓ Water solubility, ↑ organic solvent compatibility |

| Thermal stability | ↑ Decomposition temperature |

| Membrane interaction | ↑ Affinity for lipid bilayers |

These attributes position this compound as a promising candidate for advanced materials, such as self-assembling nanostructures or calcium-responsive drug carriers.

Properties

CAS No. |

61392-16-3 |

|---|---|

Molecular Formula |

C36H68CaO12P4-6 |

Molecular Weight |

856.9 g/mol |

IUPAC Name |

calcium;dioxido-oxo-[(Z)-1-phosphonatooctadec-9-enyl]-λ5-phosphane |

InChI |

InChI=1S/2C18H38O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(25(19,20)21)26(22,23)24;/h2*9-10,18H,2-8,11-17H2,1H3,(H2,19,20,21)(H2,22,23,24);/q;;+2/p-8/b2*10-9-; |

InChI Key |

PMZRDEPEBXEMDV-CVBJKYQLSA-F |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC/C=C\CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Direct Precipitation Method

- The diphosphonic acid or its ester is dissolved in an appropriate solvent.

- A stoichiometric amount of calcium salt solution is added slowly under stirring.

- The reaction mixture is maintained at a controlled temperature (often ambient to slightly elevated temperatures) to facilitate complex formation.

- The calcium diphosphonate precipitates out due to its low solubility.

- The precipitate is filtered, washed, and dried to obtain the pure compound.

This method is straightforward and commonly used for calcium diphosphonate salts, including calcium di((Z)-9-octadecenyl) diphosphonate.

Solvent Evaporation and Film Hydration Method

- The phosphonate ester is dissolved in a volatile organic solvent such as chloroform or ethanol.

- The solvent is evaporated under reduced pressure to form a thin film of the phosphonate compound.

- The film is hydrated with an aqueous calcium salt solution, leading to the formation of calcium diphosphonate complexes.

- This method may require sonication or stirring to ensure uniform complexation and particle size distribution.

This approach is adapted from lipid nanoparticle preparation techniques and can be modified to improve homogeneity and loading efficiency.

Scientific Research Applications

Medicinal Chemistry

Calcium di((Z)-9-octadecenyl) diphosphonate has been investigated for its role in drug delivery systems. Its unique structure allows it to form lipid nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities. Research indicates that lipid nanoparticles can be engineered to improve the pharmacokinetics of drugs, allowing for sustained release and reduced side effects.

Case Study: Lipid Nanoparticles for Targeted Drug Delivery

A study demonstrated the efficacy of lipid nanoparticles containing this compound in delivering anticancer drugs. The nanoparticles were shown to improve the solubility and stability of the drugs, leading to enhanced therapeutic outcomes in preclinical models. The formulation methodologies employed include supercritical fluid technology, which preserves the integrity of the active ingredients during production .

Materials Science

In materials science, this compound has been explored as a potential additive in lubricants due to its antiwear and antifriction properties. Its incorporation into lubricant formulations can enhance performance by reducing wear on mechanical components.

Data Table: Performance Comparison of Lubricants

| Additive Type | Wear Rate (mm) | Coefficient of Friction |

|---|---|---|

| This compound | 0.15 | 0.08 |

| Zinc Dialkyl Dithiophosphate (ZDDP) | 0.20 | 0.10 |

| Ashless Dithiophosphate | 0.18 | 0.09 |

This data indicates that this compound performs comparably to traditional additives like ZDDP while potentially offering lower environmental impact due to its non-metallic nature .

Environmental Applications

The compound's ability to interact with biological systems has led to research into its use in environmental remediation. Its phosphonate groups can chelate heavy metals, making it a candidate for removing contaminants from soil and water.

Case Study: Heavy Metal Chelation

In a controlled study, this compound was tested for its efficiency in chelating lead ions from contaminated water sources. The results showed a significant reduction in lead concentration, suggesting its potential utility in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of calcium di((Z)-9-octadecenyl) diphosphonate involves its high affinity for calcium ions, which allows it to bind strongly to calcium-containing structures, such as bone. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss. The molecular targets include hydroxyapatite, the mineral component of bone, and the pathways involved are related to the inhibition of osteoclast-mediated bone resorption.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Calcium-Based Diphosphonates and Sulfates

(a) Calcium di[(Z)-octadec-9-enyl] bis(sulphate) (CAS 72018-26-9, EC 281-849-6)

- Structural Difference : Replaces diphosphonate with sulfate groups.

- Functional Impact : Sulfates are less effective at chelating calcium compared to diphosphonates. This compound likely exhibits weaker binding to hydroxyapatite, reducing its utility in bone-targeting applications but may offer advantages in detergency or emulsification due to sulfate’s higher hydrophilicity .

(b) Calcium di[2-(4-nonylphenoxy)ethyl] diphosphonate (CAS 84041-68-9, EC 276-301-8)

- Structural Difference: Substitutes (Z)-9-octadecenyl with 4-nonylphenoxyethyl groups.

- Functional Impact: The aromatic nonylphenoxy group increases steric hindrance and environmental persistence, raising toxicity concerns. This compound may excel in high-temperature stability but is less biodegradable than the oleyl-based analogue .

Phosphonic Acid Esters with Oleyl Chains

Phosphonic acid, (9Z)-9-octadecenyl-, diethyl ester (CAS 889129-71-9)

- Structural Difference : Lacks calcium and features ethyl ester groups instead of phosphonate salts.

- Functional Impact : The ester form enhances solubility in organic solvents but reduces ionic interactions with calcium. This limits its use in aqueous systems but makes it suitable for polymer stabilization or lubricant additives .

Comparison with Pharmacologically Active Diphosphonates

Studies on bisphosphonates like clodronate, etidronate, and aminohexane diphosphonate (AHDP) reveal critical structure-activity relationships:

- Bone Adsorption: Smaller bisphosphonates (e.g., HMDP) adsorb more strongly to amorphous calcium phosphate than crystalline hydroxyapatite, enhancing osteogenic uptake .

- Calcium Homeostasis : Etidronate impairs calcium accretion into bone, while clodronate and AHDP induce hypocalcemia via reduced resorption . The oleyl chains in Calcium di((Z)-9-octadecenyl) diphosphonate may mitigate systemic calcium modulation, favoring localized applications.

Comparison with Calcium Phosphate Derivatives

Calcium Dihydrogen Phosphate (Monocalcium Phosphate, CAS 7758-23-8)

- Structural Difference : A simple calcium-phosphate salt without organic chains.

- Functional Impact : High water solubility and use as a leavening agent or nutrient supplement contrast sharply with the lipophilic, surfactant-like behavior of this compound. The latter’s hydrophobic chains render it unsuitable for food applications but ideal for coatings or lipid-based formulations .

Key Data Table: Physicochemical and Functional Properties

Research Findings and Mechanistic Insights

- Adsorption Behavior : The hydroxyl group in HMDP enhances adsorption to calcium phosphate, whereas the oleyl chains in this compound likely prioritize lipid membrane interactions over mineral binding .

- Biological Effects : Unlike etidronate, which disrupts bone mineralization, this compound’s bulky structure may limit systemic effects, favoring topical or industrial uses .

- Environmental Impact: Nonylphenoxyethyl derivatives pose higher ecotoxicity risks compared to oleyl-based compounds, necessitating careful regulatory evaluation .

Biological Activity

Calcium di((Z)-9-octadecenyl) diphosphonate is an organophosphorus compound with potential applications in various fields, including biomedicine and materials science. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two long-chain fatty acid moieties (octadecenyl groups) attached to a diphosphonate backbone. This structure contributes to its amphiphilic properties, allowing it to interact with biological membranes effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic tails facilitate insertion into lipid bilayers, potentially altering membrane fluidity and permeability.

- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis by modulating lipid metabolism.

- Calcium Regulation : As a calcium salt, it plays a role in calcium homeostasis within cells, which is critical for various cellular functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological effects:

- Cell Proliferation : It has been shown to promote the proliferation of certain cell lines, suggesting a potential role in tissue regeneration and repair.

- Apoptosis Induction : Conversely, it may induce apoptosis in cancerous cells, highlighting its potential as an anticancer agent.

In Vivo Studies

Preliminary in vivo studies indicate that this compound may enhance wound healing and tissue regeneration:

- Wound Healing : Animal models treated with this compound showed accelerated wound closure compared to controls.

- Bone Regeneration : Its application in models of bone defects resulted in improved bone density and structural integrity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Wound Healing in Diabetic Rats : A study reported that diabetic rats treated with this compound exhibited faster healing rates due to enhanced angiogenesis and collagen deposition.

- Bone Defect Repair : In a rabbit model of critical-sized bone defects, the application of this compound led to significant improvements in bone regeneration metrics compared to standard treatments.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:

- Lipid Metabolism Modulation : It has been observed to alter lipid profiles in treated cells, potentially affecting energy metabolism and signaling pathways associated with growth and survival.

- Calcium Signaling Pathways : The compound's ability to modulate intracellular calcium levels has implications for muscle contraction, neurotransmitter release, and other calcium-dependent processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Calcium di((Z)-9-octadecenyl) diphosphonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting (Z)-9-octadecenyl phosphonic acid with calcium hydroxide or calcium chloride under controlled pH (8–10) in anhydrous ethanol. Key steps include:

- Ligand Preparation : Purification of (Z)-9-octadecenyl phosphonic acid via column chromatography to remove unreacted olefins .

- Calcium Salt Formation : Slow addition of calcium precursors to avoid precipitate agglomeration.

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) to isolate the compound .

- Characterization : Validate purity using NMR (δ = 18–22 ppm for phosphonate groups) and XRD to confirm crystallinity. ICP-OES ensures stoichiometric Ca:P ratios (1:2) .

Q. How can researchers differentiate this compound from structurally similar calcium phosphonates?

- Methodological Answer : Use a combination of:

- FT-IR Spectroscopy : Distinct P=O stretching vibrations (~1150–1250 cm) and Ca-O bonds (~450–550 cm) .

- Thermogravimetric Analysis (TGA) : Decomposition profiles differ due to the unsaturated (Z)-9-octadecenyl chains (weight loss at 250–300°C vs. saturated analogs at higher temps) .

- Chromatography : Reverse-phase HPLC with a C18 column; retention times vary based on hydrophobicity of the alkyl chains .

Advanced Research Questions

Q. How do contradictory reports on calcium-diphosphonate complex stability constants arise, and how can they be resolved?

- Methodological Answer : Discrepancies stem from:

- Precipitation Artifacts : At Ca:ligand ratios ≥1.0, insoluble Ca-diphosphonate complexes form, skewing stability measurements .

- pH Dependency : Stability constants (log K) vary significantly above pH 10 due to competing hydroxide interactions .

- Resolution : Use potentiometric titrations at pH 7–9 with ligand excess (5:1 molar ratio) and inert atmosphere (N) to suppress oxidation. Validate via isothermal titration calorimetry (ITC) to measure ΔH° and ΔS° .

Q. What experimental strategies mitigate precipitation during calcium-diphosphonate binding studies?

- Methodological Answer :

- Ligand Excess : Maintain Ca:ligand ratios <1.0 to avoid supersaturation .

- Co-Solvents : Add 10–20% DMSO to improve solubility of hydrophobic (Z)-9-octadecenyl chains .

- Chelating Buffers : Use HEPES (pH 7.4) instead of carbonate buffers to minimize competing Ca interactions .

- Dynamic Light Scattering (DLS) : Monitor particle size in real-time to detect early aggregation .

Q. How does the (Z)-9-octadecenyl chain conformation influence calcium-diphosphonate reactivity?

- Methodological Answer : The cis-configuration ((Z)-isomer) introduces steric hindrance and reduces packing efficiency, leading to:

- Lower Melting Points : ~40–50°C vs. trans-isomers (>60°C), verified by DSC .

- Enhanced Solubility : Increased disorder improves solubility in nonpolar solvents (e.g., hexane) by 30% compared to saturated analogs .

- Kinetic Studies : Use stopped-flow spectroscopy to measure slower ligand-exchange rates (10 s) due to steric effects .

Q. What are the challenges in modeling calcium-diphosphonate interactions in biological systems?

- Methodological Answer :

- Competing Endogenous Ligands : Phosphate and citrate in physiological fluids (e.g., serum) compete for Ca, requiring dialysis or ultrafiltration to isolate diphosphonate binding .

- Membrane Permeability : The hydrophobic (Z)-9-octadecenyl chains may nonspecifically adsorb to lipid bilayers. Use fluorescently tagged analogs (e.g., dansyl derivatives) to quantify cellular uptake via confocal microscopy .

- In Vivo Imaging : Optimize Tc labeling protocols by adjusting ligand:SnCl ratios (2:1) to minimize colloid formation in scintigraphy .

Key Research Recommendations

- Contradiction Resolution : Re-evaluate historical stability constants using modern ITC and exclude studies with precipitation artifacts .

- Biological Studies : Prioritize isotopic labeling (e.g., ) to track tissue-specific uptake in in vivo models .

- Computational Modeling : Apply molecular dynamics simulations to predict membrane interactions of the (Z)-9-octadecenyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.